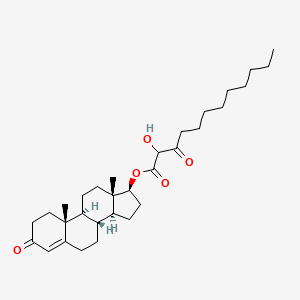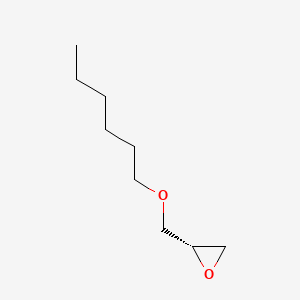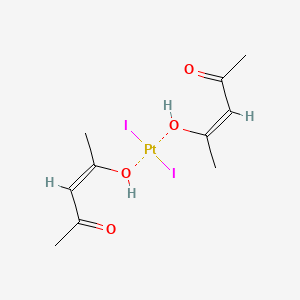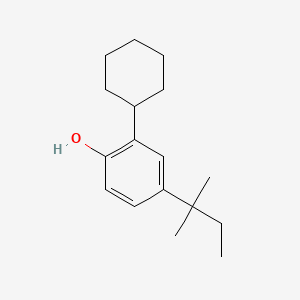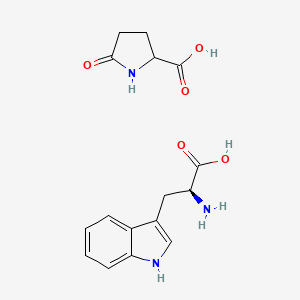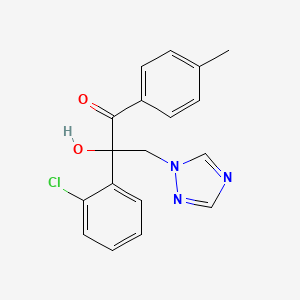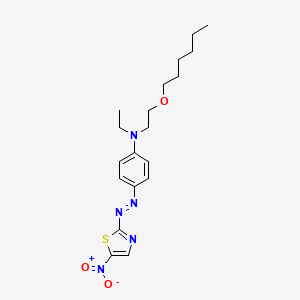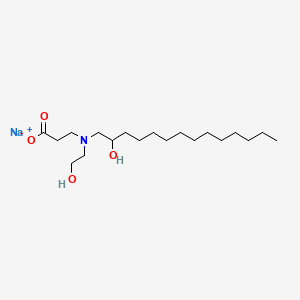
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is a synthetic compound often used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and wetting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate typically involves the reaction of beta-alanine with 2-hydroxyethylamine and 2-hydroxytetradecylamine in the presence of a sodium base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain product consistency and quality. The final product is purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mecanismo De Acción
The mechanism of action of Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes and proteins, facilitating the emulsification and solubilization of hydrophobic substances.
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar properties but different molecular structure.
Cocamidopropyl betaine: A surfactant derived from coconut oil with similar applications.
Sodium dodecylbenzenesulfonate: A synthetic surfactant used in detergents and cleaning products.
Uniqueness
Sodium N-(2-hydroxyethyl)-N-(2-hydroxytetradecyl)-beta-alaninate is unique due to its specific combination of hydroxyl and alkyl groups, which provide distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various formulations make it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
70521-75-4 |
|---|---|
Fórmula molecular |
C19H38NNaO4 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
sodium;3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoate |
InChI |
InChI=1S/C19H39NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24;/h18,21-22H,2-17H2,1H3,(H,23,24);/q;+1/p-1 |
Clave InChI |
CSNYQBCYYLYAJY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



